molecular formula C23H23ClN6O2S B11037911 4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

Cat. No.: B11037911
M. Wt: 483.0 g/mol
InChI Key: KSLMTWWOBNEDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include various chlorinating agents, bases, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alkanes .

Scientific Research Applications

4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-6-methylpyrimidine: Shares the pyrimidinyl group but lacks the indole and sulfonamide moieties.

    N-(4-CHLOROPHENYL)-N’-((E)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(6-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)UREA: Similar structure but with different substituents on the indole ring.

Uniqueness

The uniqueness of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23ClN6O2S

Molecular Weight

483.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C23H23ClN6O2S/c1-15-13-16(2)28-23(27-15)29-22(30-33(31,32)19-9-7-18(24)8-10-19)25-12-11-17-14-26-21-6-4-3-5-20(17)21/h3-10,13-14,26H,11-12H2,1-2H3,(H2,25,27,28,29,30)

InChI Key

KSLMTWWOBNEDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.